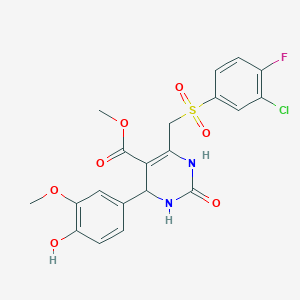
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The compound is a derivative of tetrahydropyrimidine with a complex structure that includes a sulfonyl group attached to a chloro-fluorophenyl moiety, and a hydroxy-methoxyphenyl group. It is related to compounds that have been studied for their potential pharmacological activities, such as antagonism of dopamine and serotonin receptors .
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives has been reported using the Biginelli reaction, which is a multicomponent chemical reaction that typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea. This reaction proceeds under mild, solvent-free conditions and is known for its efficiency in generating diverse tetrahydropyrimidine compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, possibly involving a sulfonylation step to introduce the sulfonyl group and a subsequent substitution to attach the hydroxy-methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography, revealing solvatomorphism and the presence of various intermolecular interactions such as hydrogen bonding and π interactions. These interactions are crucial for the stability and packing of the molecules in the crystal lattice. The compound likely exhibits similar molecular interactions, which could influence its physical properties and reactivity .
Chemical Reactions Analysis
The related compounds have shown reactivity towards nucleophilic substitution, as well as regioselectivity in reactions involving methoxylation and bromination steps. These reactions are important for the functionalization of the pyrimidine ring and could be relevant for the further chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives have been studied using techniques such as bomb calorimetry, differential thermal analysis, and thermogravimetric analysis. These studies provide valuable information on the combustion energies, enthalpies of formation, and phase transitions of the compounds. The compound , with its specific substituents, would likely have unique properties that could be elucidated through similar experimental approaches .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Chemical synthesis techniques have been developed for derivatives of tetrahydropyrimidine, highlighting the structural versatility and potential for generating novel compounds with significant biological activity. For instance, the synthesis of precursors to novel pyrazole carbaldehyde derivatives from methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate showcases the adaptability of these compounds in generating biologically active molecules (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Antibacterial Activity
Derivatives of tetrahydropyrimidine have been evaluated for their in vitro antibacterial and antifungal activities. The research demonstrates that these compounds possess significant antimicrobial properties, potentially offering new avenues for the development of antimicrobial agents. Notably, a study on ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has shown potent antibacterial activity, underscoring the promise of these compounds in addressing microbial resistance (Tiwari et al., 2018).
Propriétés
IUPAC Name |
methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O7S/c1-30-16-7-10(3-6-15(16)25)18-17(19(26)31-2)14(23-20(27)24-18)9-32(28,29)11-4-5-13(22)12(21)8-11/h3-8,18,25H,9H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDUWKLMZVLHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate](/img/structure/B2509374.png)
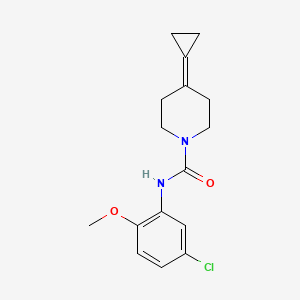
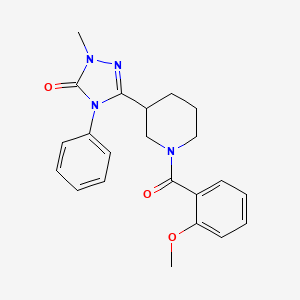

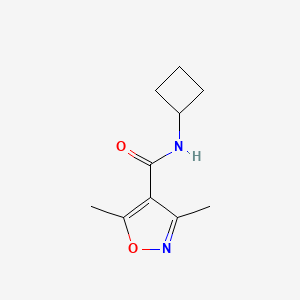
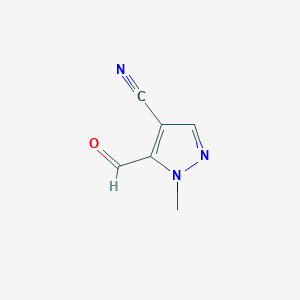
![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)
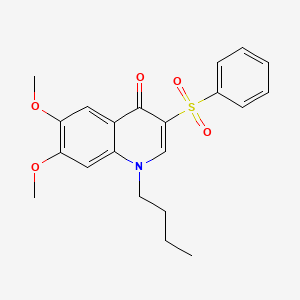
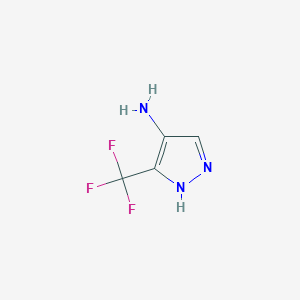
![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)


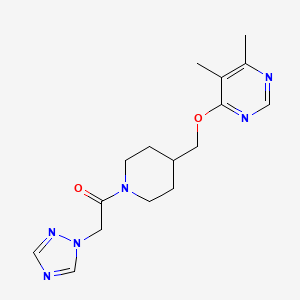
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)